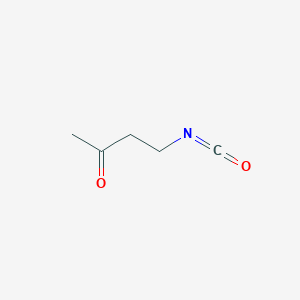
1H-3a,7-Methanoazulene-6-carboxaldehyde, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-3a,7-Methanoazulene-6-carboxaldehyde, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)- is a natural product found in Lavandula angustifolia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthetic Applications in Plant Growth Regulators : The compound has been synthesized and structurally compared to gibberellic acid, a plant growth regulator. This study illustrates its potential in the field of agricultural chemistry (Turner, Anderson, & Mander, 1980).
Structural Analyses in Organic Chemistry : Investigations into the synthesis and properties of various organic analogues, including studies on isomerization and thermal properties, highlight the compound's significance in organic chemistry research (Groot, Jansen, Fokkens, & Lugtenburg, 2010).
Novel Compound Formation
Development of New Analogues for Medical Applications : Research into the rearrangement of [n.3.1]propellanes leading to novel compounds related to the anti-cancer drug Taxol shows the compound's relevance in medicinal chemistry (Mackay, Banwell, Pallich, & Phyland, 1997).
Enantioselective Synthesis Studies : The compound's derivatives are used in the enantioselective synthesis of vitamins like α-tocopherol (vitamin E), demonstrating its application in biochemical synthesis (Nozawa, Takahashi, Kato, & Akita, 2000).
Chemical Analysis and Extraction
Chemical Constituents Analysis in Plants : Used in the analysis of volatile oils in plants like Medinilla arboricola, the compound aids in identifying key chemical constituents, highlighting its use in botany and phytochemistry (Zhang, Liu, Yang, & Yuan, 2010).
Bioenergy Components Determination : Its derivatives have been identified in bioenergy component analysis, suggesting its potential application in renewable energy research (Ma, Peng, Zhang, Wu, Zhang, & Chen, 2009).
Eco-Friendly Applications
- Transformation in Waste Solar Cells Disposal : Studies on transforming components of waste solar cells into derivatives of this compound for medical applications underscore its role in environmental protection and sustainable development (Qin, Lin, Huang, Qiu, Ruan, Tang, & Qiu, 2020).
Eigenschaften
CAS-Nummer |
28387-62-4 |
|---|---|
Produktname |
1H-3a,7-Methanoazulene-6-carboxaldehyde, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)- |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(1S,2R,5S,7R)-2,6,6-trimethyltricyclo[5.3.1.01,5]undec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-10-4-5-13-14(2,3)12-8-15(10,13)7-6-11(12)9-16/h6,9-10,12-13H,4-5,7-8H2,1-3H3/t10-,12+,13+,15+/m1/s1 |
InChI-Schlüssel |
OETRFUZAVAFOBR-HTUGSXCWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C=O |
SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C=O |
Kanonische SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C=O |
Andere CAS-Nummern |
28387-62-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)












